REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](O)([CH3:10])[CH3:9])=[C:4]([F:12])[CH:3]=1.C([SiH](CC)CC)C.FC(F)(F)C(O)=O>C(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH3:9])[CH3:10])=[C:4]([F:12])[CH:3]=1
|
Name
|
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)C(C)(C)O)F
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
7.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at that temperature for 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash column chromatography (0–10% EtOAc in hexanes)
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)C(C)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.7 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |